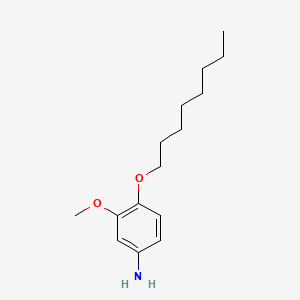
3-methoxy-4-octoxyaniline
Vue d'ensemble
Description
m-Anisidine, 4-(octyloxy)-: is an organic compound with the chemical formula C15H25NO2 . It is a derivative of m-anisidine, where an octyloxy group is attached to the fourth position of the benzene ring. This compound is known for its bioactive properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of m-Anisidine, 4-(octyloxy)- typically involves the alkylation of m-anisidine with an octyl halide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of m-Anisidine, 4-(octyloxy)-.
Industrial Production Methods: Industrial production of m-Anisidine, 4-(octyloxy)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is monitored using analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: m-Anisidine, 4-(octyloxy)- can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: m-Anisidine, 4-(octyloxy)- can undergo nucleophilic substitution reactions, where the octyloxy group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed:
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Substituted anisidine derivatives
Applications De Recherche Scientifique
Chemistry: m-Anisidine, 4-(octyloxy)- is used as a building block in organic synthesis. It is employed in the synthesis of various bioactive molecules and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein-ligand interactions. It serves as a ligand in affinity chromatography for the purification of specific enzymes.
Medicine: m-Anisidine, 4-(octyloxy)- is explored for its potential therapeutic applications, including its role as an inhibitor of certain enzymes involved in disease pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of m-Anisidine, 4-(octyloxy)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target enzyme.
Comparaison Avec Des Composés Similaires
m-Anisidine: The parent compound without the octyloxy group.
p-Anisidine: An isomer with the methoxy group at the para position.
o-Anisidine: An isomer with the methoxy group at the ortho position.
Uniqueness: m-Anisidine, 4-(octyloxy)- is unique due to the presence of the octyloxy group, which imparts distinct physicochemical properties and biological activities. This modification enhances its lipophilicity and potential interactions with hydrophobic targets, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
106989-66-6 |
|---|---|
Formule moléculaire |
C15H25NO2 |
Poids moléculaire |
251.36 g/mol |
Nom IUPAC |
3-methoxy-4-octoxyaniline |
InChI |
InChI=1S/C15H25NO2/c1-3-4-5-6-7-8-11-18-14-10-9-13(16)12-15(14)17-2/h9-10,12H,3-8,11,16H2,1-2H3 |
Clé InChI |
JKRIFKGKSXBJND-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=C(C=C(C=C1)N)OC |
SMILES canonique |
CCCCCCCCOC1=C(C=C(C=C1)N)OC |
Apparence |
Solid powder |
Key on ui other cas no. |
106989-66-6 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
m-Anisidine, 4-(octyloxy)- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















